Acopafant

描述

Structure

3D Structure

属性

CAS 编号 |

125372-33-0 |

|---|---|

分子式 |

C12H11N3OS |

分子量 |

245.30 g/mol |

IUPAC 名称 |

(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide |

InChI |

InChI=1S/C12H11N3OS/c13-11(16)9-3-5-15-10(9)7-17-12(15)8-2-1-4-14-6-8/h1-6,12H,7H2,(H2,13,16)/t12-/m1/s1 |

InChI 键 |

ARFOASMERCHFBY-GFCCVEGCSA-N |

手性 SMILES |

C1C2=C(C=CN2[C@H](S1)C3=CN=CC=C3)C(=O)N |

规范 SMILES |

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide 48740 RP 48740RP RP 48740 RP 55778 RP 55779 RP-48740 RP-55778 RP-55779 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Histamine H3 Receptor Inverse Agonists

Disclaimer: The initial request for information on "Acopafant" did not yield specific results for a drug with that name. It is presumed that this may be a novel compound with limited public information or a potential misspelling. Therefore, this technical guide will focus on the well-characterized and clinically approved histamine H3 receptor (H3R) inverse agonist, Pitolisant , as a representative example to fulfill the core requirements of the request. The principles and methodologies described herein are broadly applicable to the study of other H3R inverse agonists.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the mechanism of action, experimental protocols, and key data for Pitolisant.

Core Mechanism of Action: Histamine H3 Receptor Inverse Agonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release in a negative feedback loop. Additionally, H3Rs function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1]

A key feature of the H3 receptor is its constitutive activity, meaning it can signal without the presence of an agonist. Pitolisant functions as an inverse agonist , a mechanism that goes beyond simple antagonism. While a neutral antagonist would only block the action of an agonist, an inverse agonist binds to the constitutively active receptor and stabilizes it in an inactive conformation. This action not only prevents the binding of the endogenous agonist (histamine) but also reduces the receptor's basal signaling activity.[2][3][4]

The therapeutic effects of Pitolisant, particularly in promoting wakefulness, are attributed to its ability to block the inhibitory effects of the H3 autoreceptor, thereby increasing the synthesis and release of histamine from presynaptic neurons.[1] This elevated level of histamine in the synaptic cleft enhances the activity of histaminergic neurons, which play a crucial role in maintaining arousal.[2][4] Furthermore, by acting on H3 heteroreceptors, Pitolisant also indirectly increases the release of other wakefulness-promoting neurotransmitters.[1][5]

Signaling Pathways

The signaling cascade initiated by H3 receptor activation and its modulation by an inverse agonist like Pitolisant is a critical aspect of its mechanism.

Quantitative Data

The binding affinity and functional activity of Pitolisant have been characterized in various in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 0.16 nM | Human H3 Receptor | [2][3] |

| 1 nM | Human H3 Receptor | [6] | |

| 17 ± 4 nM | Mouse Brain Cortical Membranes | [7] | |

| Functional Activity (EC50) | 1.5 nM (Inverse Agonism) | Human H3 Receptor | [2][3] |

| Pharmacokinetics | |||

| Bioavailability | ~90% | Human | [2][8] |

| Tmax (Time to peak plasma conc.) | ~3.5 hours | Human | [8] |

| Cmax (Peak plasma conc.) | 73 ng/mL (at 35.6 mg dose) | Human | [6][8] |

| Volume of Distribution (Vd) | ~700 L | Human | [8] |

| Protein Binding | 91-96% | Human | [2][8] |

| Metabolism | Primarily CYP2D6, lesser extent CYP3A4 | Human | [2][6] |

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for its target receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H3 receptor.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound (Pitolisant).

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Pitolisant that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

This assay measures the functional activity of a compound by quantifying the activation of G proteins coupled to the receptor. It is particularly useful for distinguishing between agonists, antagonists, and inverse agonists.

Methodology:

-

Membrane Preparation: Similar to binding assays, membranes from cells expressing the H3 receptor are used.

-

Incubation: Membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable analog of GTP) in the presence of varying concentrations of the test compound (Pitolisant).

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.

-

Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity, while a decrease below the basal level indicates inverse agonist activity. The EC50 (for agonists) or IC50 (for inverse agonists) can be determined.

Clinical Application and Relevance

Pitolisant is approved for the treatment of excessive daytime sleepiness (EDS) and cataplexy in patients with narcolepsy.[2][9] Clinical trials have demonstrated its efficacy in reducing EDS as measured by the Epworth Sleepiness Scale (ESS) and decreasing the frequency of cataplexy attacks.[10][11] The unique, non-stimulant mechanism of action of Pitolisant offers a novel therapeutic option for these patients.

Conclusion

Pitolisant exemplifies the therapeutic potential of targeting the histamine H3 receptor with an inverse agonist. Its mechanism, centered on enhancing central histaminergic and other neurotransmitter systems, provides a clear rationale for its wake-promoting effects. The detailed characterization of its binding affinity, functional activity, and pharmacokinetic profile through rigorous experimental protocols has been crucial for its successful clinical development. This in-depth understanding serves as a valuable framework for the evaluation and development of future H3R-targeted therapeutics.

References

- 1. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]

- 6. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PITOLISANT HCL | inverse agonist of the recombinant human histamine H3 receptor | CAS 903576-44-3 | BF2.649; BF2649; Ciproxidine; Wakix |treatment of excessive daytime sleepiness | InvivoChem [invivochem.com]

- 8. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wakix.com [wakix.com]

- 10. Clinical Review - Pitolisant Hydrochloride (Wakix) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Atogepant: A CGRP Receptor Antagonist for Migraine Prevention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atogepant, a potent, selective, and orally bioavailable small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, represents a significant advancement in the preventive treatment of migraine. This whitepaper provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of atogepant. It details the mechanism of action, key preclinical and clinical findings, and the synthetic route to this novel therapeutic agent. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction: The Role of CGRP in Migraine Pathophysiology

Migraine is a debilitating neurological disorder characterized by recurrent episodes of moderate to severe headache, often accompanied by nausea, photophobia, and phonophobia. For decades, the underlying mechanisms of migraine were not fully understood, limiting the development of targeted therapies. A pivotal breakthrough was the discovery of the role of calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide, in the pathophysiology of migraine.[1][2]

CGRP is released from trigeminal ganglia neurons and acts as a potent vasodilator of cerebral and dural blood vessels.[3] During a migraine attack, elevated levels of CGRP are observed, leading to vasodilation, neurogenic inflammation, and pain signal transmission.[3] This understanding established the CGRP receptor as a prime target for the development of novel anti-migraine therapies.

Discovery of Atogepant: A Second-Generation Gepant

The development of CGRP receptor antagonists, known as "gepants," marked a new era in migraine treatment. However, the first generation of gepants was hampered by issues of hepatotoxicity, which limited their clinical use.[2][4] This led to the pursuit of second-generation gepants with improved safety profiles.

Atogepant (formerly AGN-241689) was discovered by Merck and subsequently developed by AbbVie (formerly Allergan).[5][6] The discovery program focused on identifying a potent, selective, and orally administered CGRP receptor antagonist with a favorable safety profile, particularly with respect to liver function.

Mechanism of Action

Atogepant is a competitive antagonist of the CGRP receptor.[7] It binds with high affinity and selectivity to the human CGRP receptor, thereby blocking the binding of endogenous CGRP.[7] This antagonism prevents the downstream signaling cascade initiated by CGRP, which includes the activation of adenylyl cyclase and subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[8] By inhibiting CGRP-mediated signaling, atogepant effectively mitigates the key pathological processes of migraine, including vasodilation, neurogenic inflammation, and nociceptive transmission.[1][3][9]

Signaling Pathway of CGRP and Atogepant's Intervention

Caption: CGRP signaling pathway and the inhibitory action of Atogepant.

Synthesis of Atogepant

The synthesis of atogepant is a complex multi-step process that involves the preparation of two key fragments: a carboxylic acid moiety and a spirocyclic amine moiety, which are then coupled to form the final molecule.[10] The synthesis has been described in various patents, including WO2024150250A1.[11][12]

A generalized synthetic scheme involves:

-

Preparation of the Carboxylic Acid Fragment: This typically starts from a substituted pyridine derivative, which undergoes a series of reactions including esterification, bromination, reduction, mesylation, and palladium-mediated carbonylation to yield the desired carboxylic acid fragment.[10]

-

Preparation of the Spirocyclic Amine Fragment: The synthesis of this complex amine involves multiple steps, including the formation of a Weinreb amide, conversion to a methyl ketone, and an enzymatic reductive amination to induce cyclization and form the pyridone ring system.[10]

-

Amide Coupling: The final step is the coupling of the carboxylic acid fragment and the spirocyclic amine fragment, typically using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the amide bond and yield atogepant.[10]

Quantitative Data Summary

The pharmacological and pharmacokinetic properties of atogepant have been extensively characterized through in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of Atogepant

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Ki) | ~0.07 nM | SK-N-MC | [12] |

| Functional Potency (IC50) | 0.026 nM | HEK293 | [8] |

| Selectivity | >10,000-fold over related receptors | - | [12] |

Table 2: Pharmacokinetic Properties of Atogepant (60 mg oral dose)

| Parameter | Value | Unit | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~2 | hours | [8] |

| Elimination Half-life (t1/2) | ~11 | hours | [8] |

| Maximum Plasma Concentration (Cmax) | 740 | ng/mL | [8] |

| Area Under the Curve (AUC) | 3470 | ng·h/mL | [8] |

| Apparent Volume of Distribution (Vz/F) | 292 | L | [8] |

Table 3: Clinical Efficacy of Atogepant in Episodic Migraine (ADVANCE Trial)

| Treatment Group | Mean Reduction in Monthly Migraine Days (MMDs) from Baseline | p-value vs. Placebo | Reference |

| Placebo | -2.48 | - | [13] |

| Atogepant 10 mg | -3.69 | <0.05 | [13] |

| Atogepant 30 mg | -3.86 | <0.05 | [13] |

| Atogepant 60 mg | -4.2 | <0.05 | [13] |

Experimental Protocols

The characterization of atogepant involved several key preclinical experiments to determine its potency, selectivity, and in vivo efficacy.

Radioligand Binding Assay

Objective: To determine the binding affinity of atogepant for the human CGRP receptor.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CGRP receptor are cultured to confluence.

-

Membrane Preparation: Cell membranes are harvested by centrifugation and resuspended in a binding buffer.

-

Binding Reaction: A fixed concentration of a radiolabeled CGRP ligand (e.g., 125I-CGRP) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled atogepant.

-

Incubation and Separation: The reaction is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of atogepant that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of atogepant at the CGRP receptor.

Methodology:

-

Cell Culture: HEK293 cells expressing the human CGRP receptor are seeded in multi-well plates.

-

Pre-treatment: Cells are pre-incubated with various concentrations of atogepant.

-

Stimulation: Cells are then stimulated with a fixed concentration of human α-CGRP to induce cAMP production.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: The concentration of atogepant that inhibits 50% of the CGRP-stimulated cAMP production (IC50) is determined to quantify its functional potency.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of Atogepant.

In Vivo Models

Rat Nitroglycerine (NTG) Model of Facial Allodynia: Objective: To evaluate the ability of atogepant to inhibit CGRP-mediated pain behavior. Methodology:

-

Animal Model: Rats are administered nitroglycerine to induce a state of heightened sensitivity (allodynia) in the facial region, mimicking a migraine-like symptom.

-

Drug Administration: Atogepant is administered orally at various doses prior to or after the NTG challenge.

-

Behavioral Testing: Facial allodynia is assessed by applying mechanical stimuli (e.g., von Frey filaments) to the periorbital region and measuring the withdrawal threshold.

-

Data Analysis: The dose-dependent effect of atogepant on reversing or preventing NTG-induced allodynia is determined.[7]

Primate Capsaicin-Induced Dermal Vasodilation (CIDV) Model: Objective: To assess the in vivo pharmacodynamic activity of atogepant in inhibiting CGRP-dependent vasodilation. Methodology:

-

Animal Model: Rhesus monkeys are used for this model.

-

Drug Administration: Atogepant is administered orally.

-

Capsaicin Challenge: Capsaicin is injected intradermally to induce the release of CGRP from sensory nerve endings, leading to localized vasodilation (skin flushing).

-

Measurement of Vasodilation: The change in dermal blood flow is measured using techniques such as laser Doppler imaging.

-

Data Analysis: The ability of atogepant to inhibit the capsaicin-induced increase in dermal blood flow is quantified to determine its in vivo potency and duration of action.[7][8]

Conclusion

Atogepant is a testament to the success of targeted drug discovery based on a deep understanding of disease pathophysiology. Its development as a potent and selective CGRP receptor antagonist with a favorable safety profile has provided a valuable new therapeutic option for the preventive treatment of migraine. The synthesis of this complex molecule has been optimized for large-scale production, ensuring its availability to patients. The comprehensive preclinical and clinical data underscore the efficacy and safety of atogepant, solidifying its role in the management of this debilitating neurological condition.

References

- 1. Atogepant: Mechanism of action, clinical and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The preclinical discovery and development of atogepant for migraine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Atogepant? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Atogepant - Wikipedia [en.wikipedia.org]

- 6. atogepant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. How is Atogepant synthesised?_Chemicalbook [chemicalbook.com]

- 11. WO2024150250A1 - A process for the preparation of atogepant and its intermediates - Google Patents [patents.google.com]

- 12. medkoo.com [medkoo.com]

- 13. vjneurology.com [vjneurology.com]

Acopafant (GT-2331/Cipralisant): An In-Depth Technical Guide on its Histamine H₃ Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acopafant, also known as GT-2331 and Cipralisant, is a potent and selective ligand for the histamine H₃ receptor. Initially developed by Gliatech, this small molecule has been a subject of significant interest in neuroscience research due to its potential therapeutic applications in a range of central nervous system disorders. Histamine H₃ receptors are primarily expressed in the central nervous system and act as presynaptic autoreceptors on histaminergic neurons, regulating the synthesis and release of histamine. They also function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. The blockade of these receptors by antagonists like this compound leads to an increase in the release of these neurotransmitters, which is hypothesized to underlie its potential efficacy in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), Alzheimer's disease, and schizophrenia. This technical guide provides a comprehensive overview of the histamine H₃ receptor antagonist activity of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of the relevant signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound (GT-2331/Cipralisant).

Table 1: In Vitro Receptor Binding Affinity of this compound

| Parameter | Species | Receptor | Value |

| pKi | Human | Histamine H₃ | 9.9 |

| Ki | Rat | Histamine H₃ | 0.47 nM |

Table 2: In Vitro Functional Activity of this compound

| Assay | System | Parameter | Value |

| Guinea-Pig Jejunum Contraction | Guinea-Pig | pA₂ | 8.5 ± 0.03 |

| Norepinephrine Release Inhibition | Guinea-Pig Cardiac Synaptosomes | Antagonist Activity | Demonstrated |

| Forskolin-induced cAMP Accumulation | HEK cells expressing rat H₃ receptor | Agonist Activity (Full) | Potent Inhibition |

| [³⁵S]GTPγS Binding | HEK cells expressing rat H₃ receptor | Agonist Activity (Partial) | Increased Basal Binding |

Table 3: In Vivo Activity of this compound

| Model | Species | Dose | Effect |

| R-α-methylhistamine-induced Dipsogenia | Rat | 10 mg/kg (p.o.) | Complete blockade of drinking |

| Repeated Acquisition Avoidance Response | Spontaneously Hypertensive Rat (SHR) pups | 1 mg/kg (s.c.) | Significant enhancement of performance |

| Wakefulness | Rat | Not specified | Promotes wakefulness |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard techniques used in the pharmacological characterization of histamine H₃ receptor ligands.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H₃ receptor.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human or rat histamine H₃ receptor.

-

Radioligand: [³H]-N-α-methylhistamine.

-

This compound (GT-2331) stock solution.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well microplate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled H₃ antagonist (e.g., 10 µM thioperamide, for non-specific binding) or 50 µL of the this compound dilution.

-

50 µL of the radioligand [³H]-N-α-methylhistamine at a concentration close to its Kd.

-

100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters are pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound from the competition binding curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Guinea-Pig Jejunum Contraction

Objective: To determine the functional antagonist activity (pA₂) of this compound at the histamine H₃ receptor.

Materials:

-

Male guinea pigs.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

-

This compound (GT-2331) stock solution.

-

(R)-α-methylhistamine (H₃ receptor agonist).

-

Organ bath setup with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Isolate a segment of the guinea-pig jejunum and mount it in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with washes every 15 minutes.

-

Induce neurogenic contractions by electrical field stimulation (EFS) using parameters such as 0.1 Hz, 1 ms pulse width, and supramaximal voltage.

-

Once stable contractile responses are obtained, perform a cumulative concentration-response curve for the H₃ agonist (R)-α-methylhistamine to establish its inhibitory effect on the EFS-induced contractions.

-

Wash the tissue repeatedly to restore the baseline contractions.

-

Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30 minutes).

-

In the presence of this compound, repeat the cumulative concentration-response curve for (R)-α-methylhistamine.

-

Repeat steps 5-7 with increasing concentrations of this compound.

-

Analyze the data by performing a Schild regression analysis to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the histamine H₃ receptor and a typical workflow for evaluating a novel H₃ receptor antagonist.

Caption: Histamine H₃ Receptor Signaling Pathway.

Hypothetical Preclinical Evaluation of a Histamine H2 Receptor Antagonist

An in-depth analysis of publicly available scientific literature reveals a significant lack of preclinical data for a compound referred to as "Acopafant." Extensive searches across multiple databases have not yielded any specific studies, quantitative data, or detailed experimental protocols under this name.

This suggests that "this compound" may be a compound in a very early stage of development with no published research, a code name not yet publicly disclosed, or potentially a misnomer for another therapeutic agent. Without accessible preclinical data, a comprehensive technical guide as requested cannot be compiled.

For researchers, scientists, and drug development professionals interested in this area, it is recommended to:

-

Verify the Compound Name: Double-check the spelling and any alternative names or identifiers for the compound.

-

Consult Proprietary Databases: If affiliated with an organization that subscribes to proprietary drug development databases, a search within those systems may yield information not available in the public domain.

-

Monitor Scientific Literature: Set up alerts for keywords related to the target and mechanism of action of interest to be notified of any future publications.

Given the absence of specific information on "this compound," this guide will provide a general overview of the typical preclinical evaluation for a hypothetical histamine H2 receptor antagonist, which is a common mechanism for drugs targeting gastric acid secretion. This will include representative data tables, generic experimental protocols, and illustrative diagrams of relevant pathways and workflows that would be analogous to a standard preclinical data package.

Pharmacodynamics

Pharmacodynamic studies are conducted to understand the biochemical and physiological effects of the drug on the body. For a histamine H2 receptor antagonist, a key aspect is its ability to block the action of histamine at the H2 receptors on parietal cells in the stomach, thereby reducing gastric acid secretion.[1][2][3]

Table 1: In Vitro Receptor Binding Affinity

| Compound | Receptor | Ki (nM) |

| Hypothetical Compound X | Human H2 | 5.2 |

| Cimetidine | Human H2 | 48 |

| Ranitidine | Human H2 | 15 |

| Famotidine | Human H2 | 1.5 |

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human histamine H2 receptor are cultured to confluence.

-

Membrane Preparation: Cell membranes are harvested, homogenized, and centrifuged to isolate a membrane fraction rich in H2 receptors.

-

Binding Assay: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-tiotidine) and varying concentrations of the test compound.

-

Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki).

Signaling Pathway for Histamine-Mediated Gastric Acid Secretion

Caption: Histamine H2 receptor signaling pathway in gastric parietal cells.

Pharmacokinetics

Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug.[4][5][6] These studies are crucial for determining the dosing regimen in subsequent clinical trials.

Table 2: Pharmacokinetic Parameters in Preclinical Species (Single Oral Dose)

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |

| Rat | 10 | 1500 | 1.0 | 4500 | 2.5 |

| Dog | 5 | 800 | 1.5 | 3200 | 3.0 |

Experimental Protocol: Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are used.

-

Dosing: A single oral dose of the test compound is administered by gavage.

-

Blood Sampling: Blood samples are collected from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

-

Sample Analysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Workflow of a typical preclinical pharmacokinetic study.

In Vivo Efficacy

In vivo efficacy studies are performed in animal models of a disease to determine if the drug has the desired therapeutic effect. For a histamine H2 receptor antagonist, a common model is the pylorus-ligated rat model to assess the inhibition of gastric acid secretion.

Table 3: Effect on Gastric Acid Secretion in Pylorus-Ligated Rats

| Treatment | Dose (mg/kg, p.o.) | Gastric Juice Volume (mL) | Acid Output (µEq/4h) | % Inhibition |

| Vehicle | - | 4.5 ± 0.5 | 250 ± 30 | - |

| Hypothetical Compound X | 1 | 3.2 ± 0.4 | 150 ± 25 | 40 |

| Hypothetical Compound X | 3 | 2.1 ± 0.3 | 75 ± 15 | 70 |

| Hypothetical Compound X | 10 | 1.5 ± 0.2 | 30 ± 10 | 88 |

Experimental Protocol: Pylorus Ligation Model in Rats

-

Animal Model: Male Wistar rats are fasted for 24 hours with free access to water.

-

Dosing: The test compound or vehicle is administered orally.

-

Surgical Procedure: One hour after dosing, under anesthesia, the pylorus of the stomach is ligated.

-

Sample Collection: Four hours after ligation, the animals are euthanized, and the gastric contents are collected.

-

Analysis: The volume of the gastric juice is measured, and the total acid output is determined by titration with 0.01 N NaOH.

Logical Relationship in Efficacy Determination

Caption: Logical progression from pharmacological action to therapeutic outcome.

References

- 1. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. nursingcenter.com [nursingcenter.com]

- 4. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bioagilytix.com [bioagilytix.com]

- 6. m.youtube.com [m.youtube.com]

Acopafant: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acopafant, also known by its development code WEB 2086, is a potent and specific antagonist of the platelet-activating factor (PAF) receptor. PAF is a powerful phospholipid mediator implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. By blocking the PAF receptor, this compound has been investigated for its therapeutic potential in conditions such as asthma and other inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on preclinical and clinical data.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive antagonism of the platelet-activating factor (PAF) receptor, a G-protein coupled receptor. This inhibition has been demonstrated to effectively block PAF-induced physiological responses, most notably platelet aggregation.

Mechanism of Action

This compound is a thieno-triazolodiazepine that binds to the PAF receptor, preventing the binding of PAF and subsequent downstream signaling. This action inhibits the physiological effects mediated by PAF, such as the activation of inflammatory cells and platelets.

In Vitro and In Vivo Activity

Studies have demonstrated this compound's potent anti-PAF activity both in laboratory settings and in living organisms. In vitro, this compound has been shown to inhibit PAF-induced human platelet and neutrophil aggregation with IC50 values of 0.17 µM and 0.36 µM, respectively[1]. In vivo studies in animal models have shown that this compound can inhibit PAF-induced bronchoconstriction, hypotension, and increases in vascular permeability[1][2].

Signaling Pathway

The binding of PAF to its G-protein coupled receptor initiates a cascade of intracellular events. This compound blocks this initial step. The generalized signaling pathway is depicted below.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in healthy human volunteers following oral, intravenous, and inhalational administration.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption : Following oral administration, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) being approximately 1 to 2 hours[3].

-

Distribution : Approximately 60% of this compound is bound to plasma proteins. The mean volume of distribution is around 28 liters[3].

-

Metabolism : The specific metabolic pathways of this compound in humans have not been detailed in the reviewed literature.

-

Excretion : About 44% of an orally administered dose of this compound is excreted in the urine[3]. The mean renal clearance is 192 ml/min[3].

Data Presentation

Table 1: Summary of Human Pharmacokinetic Parameters of this compound [3]

| Parameter | Value | Route of Administration |

| Time to Maximum Concentration (Tmax) | 1 - 2 hours | Oral |

| Plasma Protein Binding | ~60% | Not specified |

| Volume of Distribution (Vd) | ~28 L | Not specified |

| Urinary Excretion (% of oral dose) | ~44% | Oral |

| Renal Clearance | ~192 mL/min | Not specified |

Experimental Protocols

Detailed, step-by-step experimental protocols for the clinical evaluation of this compound are proprietary. However, based on published literature, the general methodologies for key experiments are outlined below.

PAF-Induced Platelet Aggregation Inhibition Assay

This assay is a primary pharmacodynamic measure for this compound.

Objective : To determine the in vitro and ex vivo inhibitory effect of this compound on platelet aggregation induced by PAF.

General Methodology :

-

Blood Collection : Whole blood is collected from healthy human volunteers.

-

Preparation of Platelet-Rich Plasma (PRP) : The blood is centrifuged at a low speed to separate the platelet-rich plasma.

-

Platelet Aggregation Measurement :

-

PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.

-

A baseline light transmission is established.

-

PAF is added to induce platelet aggregation, which is recorded as an increase in light transmission.

-

To determine the inhibitory effect of this compound, PRP is pre-incubated with varying concentrations of the drug before the addition of PAF.

-

-

Data Analysis : The percentage inhibition of aggregation is calculated by comparing the aggregation in the presence and absence of this compound. The IC50 value (the concentration of drug that inhibits 50% of the maximal aggregation) is then determined.

Pharmacokinetic Analysis

Objective : To determine the plasma concentration-time profile of this compound and calculate key pharmacokinetic parameters.

General Methodology :

-

Drug Administration : this compound is administered to healthy volunteers via the intended route (e.g., oral, intravenous).

-

Serial Blood Sampling : Blood samples are collected at predefined time points after drug administration.

-

Plasma Separation : Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis : The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as a radioimmunoassay (RIA)[3].

-

Pharmacokinetic Modeling : The plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Clinical Studies

This compound (WEB 2086) has been evaluated in clinical trials for the treatment of asthma. However, these studies did not demonstrate a significant therapeutic benefit of this compound in this indication.

Conclusion

This compound is a well-characterized, potent, and specific antagonist of the PAF receptor with clear pharmacodynamic effects on PAF-induced platelet aggregation. Its pharmacokinetic profile in humans is characterized by rapid oral absorption and predominantly renal excretion of the absorbed dose. While its clinical development for asthma was not successful, the data gathered on its pharmacokinetics and pharmacodynamics provide a valuable foundation for the study of PAF receptor antagonism and the development of future molecules targeting this pathway. Further research into its metabolic profile would provide a more complete understanding of its disposition in humans.

References

- 1. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the PAF-antagonist WEB 2086 on anaphylactic lung reaction: comparison of inhalative and intravenous challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics, pharmacokinetics and safety profile of the new platelet-activating factor antagonist apafant in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of Histamine H3 Receptor Antagonists in Neurotransmitter Release

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor found predominantly in the central nervous system (CNS).[1][2] As an autoreceptor, it inhibits the synthesis and release of histamine from histaminergic neurons.[1][3] As a heteroreceptor, it modulates the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, serotonin, and glutamate.[1][2][4] H3R antagonists block the inhibitory action of these receptors, leading to an enhanced release of these neurotransmitters, which is the basis for their therapeutic potential in various neurological and psychiatric disorders.[1][2]

Core Mechanism of Action

Histamine H3 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.[4] Activation of the H3R leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a reduction in calcium (Ca2+) influx through voltage-gated calcium channels.[2] This reduction in intracellular calcium is the primary mechanism by which H3R activation inhibits neurotransmitter release.[2][5]

H3R antagonists, by blocking this receptor, prevent the inhibitory signaling cascade. This disinhibition results in increased neuronal excitability and enhanced neurotransmitter release from the presynaptic terminal.[1][2]

Quantitative Data on Neurotransmitter Release

The following tables summarize the quantitative effects of H3 receptor antagonists on the release of various neurotransmitters, as documented in preclinical and clinical studies.

Table 1: Effect of H3 Receptor Antagonists on Histamine Release

| Compound/Study | Model System | Fold Increase in Histamine Release (approx.) | Reference |

| Generic H3 Antagonists | In vivo microdialysis (Rat Brain) | 2-4 fold | [1] |

| Pitolisant | In vivo microdialysis (Mouse Cortex) | 3-5 fold | [2] |

Table 2: Effect of H3 Receptor Antagonists on Acetylcholine Release

| Compound/Study | Model System | Fold Increase in Acetylcholine Release (approx.) | Reference |

| Generic H3 Antagonists | In vivo microdialysis (Rat Prefrontal Cortex) | 1.5-2.5 fold | [1][6] |

| Ciproxifan | In vivo microdialysis (Rat Hippocampus) | ~2 fold | [1] |

Table 3: Effect of H3 Receptor Antagonists on Dopamine and Norepinephrine Release

| Compound/Study | Model System | Neurotransmitter | Fold Increase in Release (approx.) | Reference |

| Generic H3 Antagonists | In vivo microdialysis (Rat Striatum) | Dopamine | 1.5-2 fold | [1] |

| ABT-239 | In vivo microdialysis (Rat Prefrontal Cortex) | Norepinephrine | ~2 fold | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to study the effects of H3 receptor antagonists.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters in the brain of a living animal following the administration of an H3 receptor antagonist.

Methodology:

-

Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., prefrontal cortex, hippocampus, striatum) of an anesthetized rodent.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.

-

Drug Administration: The H3 receptor antagonist is administered systemically (e.g., intraperitoneally or orally) or locally through the microdialysis probe.

-

Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection to quantify the concentrations of the neurotransmitters of interest.

-

Data Interpretation: Changes in neurotransmitter levels post-drug administration are compared to baseline levels to determine the effect of the H3 receptor antagonist.

Electrophysiology (Patch-Clamp Recording)

Objective: To measure the electrical activity of individual neurons and assess the impact of H3 receptor antagonists on synaptic transmission.

Methodology:

-

Brain Slice Preparation: A thin slice of brain tissue containing the neurons of interest is prepared and maintained in an oxygenated aCSF solution.

-

Cell Identification: Neurons are visualized using a microscope, and a glass micropipette with a very fine tip is carefully brought into contact with the cell membrane of a single neuron.

-

Recording: A tight seal is formed between the micropipette and the cell membrane, allowing for the recording of ion channel activity and changes in membrane potential.

-

Drug Application: The H3 receptor antagonist is applied to the bath solution, allowing it to interact with the receptors on the recorded neuron and surrounding cells.

-

Data Analysis: Changes in the frequency and amplitude of spontaneous or evoked postsynaptic currents are measured to determine the effect of the antagonist on neurotransmitter release probability and postsynaptic receptor sensitivity.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of H3 Receptor Antagonism

Caption: Signaling cascade initiated by H3 receptor antagonism.

Experimental Workflow for In Vivo Microdialysis

Caption: Step-by-step workflow of an in vivo microdialysis experiment.

Logical Relationship of H3R Heteroreception

References

- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]

- 5. Neurotransmitter Release – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 6. Neuropharmacology of attention - PMC [pmc.ncbi.nlm.nih.gov]

Acopafant (JNJ-31001074): A Technical Overview of its Development for ADHD

For Researchers, Scientists, and Drug Development Professionals

Abstract: Acopafant (also known as Bavisant or JNJ-31001074) is a highly selective, orally active inverse agonist/antagonist of the histamine H3 receptor.[1][2] It was investigated as a novel, non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD). The therapeutic rationale was based on the role of the H3 receptor in modulating the release of several central nervous system neurotransmitters implicated in cognition and wakefulness, including histamine, acetylcholine, and norepinephrine.[1][3][4] Despite a promising preclinical profile, this compound ultimately failed to demonstrate significant clinical efficacy in adult ADHD patients, leading to the discontinuation of its development for this indication.[1][5] This technical guide provides an in-depth overview of its development history, mechanism of action, and the experimental framework used for its evaluation.

Introduction and Rationale

Attention-Deficit/Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder characterized by symptoms of inattention, hyperactivity, and impulsivity.[6] Standard pharmacological treatments, primarily psychostimulants like methylphenidate and amphetamine, act by increasing synaptic levels of dopamine and norepinephrine.[7][8] While effective for many, these medications have limitations, including potential side effects and abuse liability, creating a need for novel, non-stimulant therapeutic options.[9]

The histamine H3 receptor emerged as a promising target for ADHD treatment.[3] Predominantly located in the central nervous system, the H3 receptor acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other key neurotransmitters involved in arousal and cognitive processes.[10][11] As an inverse agonist, this compound was designed to block this receptor, thereby increasing the release of histamine, acetylcholine, and norepinephrine in brain regions like the prefrontal cortex, which are crucial for attention and executive function.[1][2][4]

Mechanism of Action: H3 Receptor Inverse Agonism

This compound functions as a potent and highly selective inverse agonist at the histamine H3 receptor (H3R).[1][2] The H3R is a G-protein coupled receptor (GPCR) that exhibits constitutive activity, meaning it can signal without an agonist.[3][12]

Key Signaling Events:

-

Presynaptic Inhibition: As an autoreceptor on histaminergic neurons, H3R activation inhibits the synthesis and release of histamine. As a heteroreceptor on non-histaminergic neurons, it inhibits the release of other neurotransmitters like acetylcholine, norepinephrine, and dopamine.[3][11]

-

This compound Binding: this compound binds to the H3 receptor, blocking the inhibitory effects of histamine and reducing the receptor's basal, constitutive activity.

-

Increased Neurotransmitter Release: This inverse agonism leads to a disinhibition of the presynaptic neuron, resulting in an increased release of histamine and other neurotransmitters into the synaptic cleft.[10]

-

Pro-Cognitive Effects: The elevated levels of acetylcholine and norepinephrine in the cortex and hippocampus are hypothesized to enhance attention, learning, and memory, thereby addressing the core cognitive deficits of ADHD.[1][4]

Preclinical Development

Note: Specific, detailed experimental protocols and quantitative data from proprietary preclinical studies are not publicly available. This section describes the generalized methodologies typical for ADHD drug discovery.

The preclinical evaluation of a compound like this compound for ADHD typically involves a battery of in vitro and in vivo assays to establish selectivity, potency, and behavioral efficacy.

Experimental Protocols

1. Receptor Binding and Functional Assays (in vitro):

-

Objective: To determine the binding affinity (Ki) and functional activity (EC50/IC50) of this compound at the human H3 receptor and a panel of other receptors to establish selectivity.

-

Methodology: Radioligand binding assays are performed using cell membranes expressing the target receptor (e.g., CHO or HEK293 cells). Functional activity is assessed using assays that measure downstream signaling, such as GTPγS binding assays or cAMP accumulation assays, to confirm inverse agonist properties.

2. Animal Models of ADHD (in vivo):

-

Objective: To assess the efficacy of this compound in animal models that exhibit ADHD-like symptoms such as hyperactivity, impulsivity, and inattention.

-

Common Models:

-

Spontaneously Hypertensive Rat (SHR): The most widely used genetic model of ADHD, exhibiting hyperactivity and deficits in sustained attention.[13]

-

6-hydroxydopamine (6-OHDA)-lesioned rats: A neurochemical model where neonatal lesions of dopaminergic pathways produce hyperactivity.[13]

-

Nicotine-exposed mouse models: Prenatal or early postnatal exposure to nicotine can induce behavioral traits associated with ADHD.[14][15]

-

3. Behavioral Assays:

-

Objective: To quantify the effects of the drug on specific ADHD-related behaviors.

-

Methodologies:

-

5-Choice Serial Reaction Time Task (5-CSRTT): A premier test for attention and impulsivity in rodents. Animals must detect a brief light stimulus in one of five apertures to receive a reward. Measures include accuracy (attention) and premature responses (impulsivity).[16]

-

Delay Discounting Task: Measures impulsive choice by requiring an animal to choose between a small, immediate reward and a larger, delayed reward.[16]

-

Open Field Test: Assesses locomotor activity and hyperactivity by tracking the movement of an animal in a novel, open arena.

-

Clinical Development and Discontinuation

This compound, developed by Johnson & Johnson, advanced into clinical trials to assess its efficacy and safety in adults with ADHD.[5][17]

Key Clinical Trial (NCT00880217)

A significant Phase II study was a randomized, double-blind, placebo- and active-controlled trial designed to evaluate three different doses of this compound (1 mg, 3 mg, and 10 mg per day) against a placebo.[1][17] The study also included two active comparator arms: atomoxetine (80 mg/d) and OROS methylphenidate (54 mg/d), to validate the trial's sensitivity.[1][17]

-

Population: The trial enrolled 426 adults (ages 18-55) with a DSM-IV diagnosis of ADHD.[17]

-

Duration: The study involved a 42-day double-blind treatment phase.[1][17]

-

Primary Outcome: The primary efficacy measure was the change from baseline in the ADHD Rating Scale (ADHD-RS) total score.[1]

Results and Discontinuation

The results of the Phase II trial were unambiguous: this compound, at all three doses tested, failed to demonstrate a statistically significant improvement in ADHD symptoms compared to placebo.[1] In contrast, both active comparators, atomoxetine and methylphenidate, showed significant efficacy, confirming the study's validity.[18]

Based on this lack of clinical effectiveness, Johnson & Johnson discontinued the development of this compound for the treatment of ADHD in adults in July 2022.[1][5] Subsequent planned studies in children and adolescents were also terminated.[5]

Data Summary

Specific quantitative data from the clinical trials, such as mean changes in ADHD-RS scores and p-values, are proprietary. The table below provides a structured summary of the publicly disclosed trial design and outcomes.

| Parameter | This compound (1, 3, 10 mg/day) | Atomoxetine (80 mg/day) | OROS Methylphenidate (54 mg/day) | Placebo |

| Study Phase | II | II (Active Control) | II (Active Control) | II (Control) |

| Trial Identifier | NCT00880217[17] | NCT00880217[17] | NCT00880217[17] | NCT00880217[17] |

| Patient Population | Adults (18-55 years) with ADHD[1] | Adults (18-55 years) with ADHD[1] | Adults (18-55 years) with ADHD[1] | Adults (18-55 years) with ADHD[1] |

| Primary Endpoint | Change in ADHD-RS Total Score[1] | Change in ADHD-RS Total Score[1] | Change in ADHD-RS Total Score[1] | Change in ADHD-RS Total Score[1] |

| Clinical Outcome | No significant difference from placebo [1] | Statistically significant improvement vs. placebo[18] | Statistically significant improvement vs. placebo[18] | Baseline |

| Development Status | Discontinued for ADHD (July 2022) [5] | Approved for ADHD | Approved for ADHD | N/A |

Conclusion

The development of this compound represents a well-reasoned, mechanism-based approach to finding a novel, non-stimulant therapy for ADHD. The therapeutic target, the histamine H3 receptor, holds strong preclinical validation for its role in modulating neurotransmitter systems critical to attention and cognition.[3] However, the this compound program underscores the significant challenge of translating promising preclinical findings into clinical efficacy for complex neuropsychiatric disorders.[18] The definitive failure of this compound in a well-controlled Phase II study, despite its novel mechanism, led to the cessation of its development for ADHD, highlighting the translational gap that remains a critical hurdle in psychiatric drug discovery.

References

- 1. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bavisant - BenevolentAI/Johnson & Johnson - AdisInsight [adisinsight.springer.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Pharmacologic management of attention deficit hyperactivity disorder in children and adolescents: a review for practitioners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. Mechanism of action of agents used in attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 11. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 12. frontiersin.org [frontiersin.org]

- 13. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical Models of Attention Deficit Hyperactivity Disorder: Neurobiology, Drug Discovery, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. psychogenics.com [psychogenics.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Acopafant and its Potential Structural Analogs as Histamine H3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

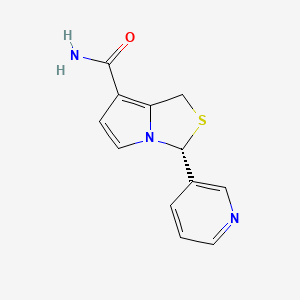

Abstract

Acopafant, chemically identified as (3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1][2]thiazole-7-carboxamide, is a compound of interest within the class of histamine H3 receptor antagonists. This technical guide provides a comprehensive overview of this compound's core structure, explores the potential for structural analogs and derivatives, and details the experimental methodologies required for their synthesis and pharmacological evaluation. Due to the limited publicly available data on this compound itself, this document focuses on the foundational pyrrolo[1,2-c][1][2]thiazole scaffold and established principles of histamine H3 receptor antagonist drug discovery. It serves as a resource for researchers and drug development professionals aiming to investigate this chemical space for novel therapeutic agents targeting cognitive and neurological disorders.

Introduction to this compound and the Histamine H3 Receptor

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central nervous system, including acetylcholine, dopamine, and serotonin. Antagonists of the H3 receptor block its inhibitory effect, leading to an increased release of these neurotransmitters. This mechanism of action has positioned H3 receptor antagonists as promising therapeutic candidates for a range of conditions, including cognitive impairments, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD).

This compound, also known as Dthis compound, with the Chemical Abstracts Service (CAS) registry number 125372-33-0 , belongs to this class of compounds. Its unique pyrrolo[1,2-c][1][2]thiazole core structure presents a promising scaffold for the development of novel H3 receptor antagonists.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | (3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1][2]thiazole-7-carboxamide |

| CAS Number | 125372-33-0 |

| Molecular Formula | C₁₂H₁₁N₃OS |

| Canonical SMILES | C1C2=C(C=CN2C(S1)C3=CC=CN=C3)C(=O)N |

Structural Analogs and Derivatives of the Pyrrolo[1,2-c][1][2]thiazole Scaffold

Key areas for structural modification to generate a library of potential H3 receptor antagonists based on the this compound structure include:

-

Substitution on the Pyridine Ring: Altering the position of the nitrogen atom or introducing various substituents (e.g., halogens, alkyl, alkoxy groups) could modulate potency, selectivity, and pharmacokinetic properties.

-

Modification of the Carboxamide Group: Replacement of the carboxamide with other functional groups such as esters, ketones, or bioisosteric replacements could influence receptor binding and cell permeability.

-

Alterations to the Pyrrolo-thiazole Core: Modifications to the core heterocyclic system, while synthetically challenging, could lead to novel intellectual property and potentially improved pharmacological profiles.

Synthesis Strategies

The synthesis of the pyrrolo[1,2-c][1][2]thiazole scaffold typically involves a multi-step sequence. While a specific synthetic route for this compound is not detailed in publicly accessible literature, a general approach can be postulated based on related chemistries.

A plausible synthetic workflow for generating analogs is depicted below. This would likely involve the initial construction of a substituted pyrrole ring, followed by the annulation of the thiazole ring.

Experimental Protocols

Detailed experimental protocols are essential for the successful development and characterization of novel H3 receptor antagonists. The following sections outline standard methodologies.

In Vitro Assays

4.1.1. Radioligand Binding Assay

This assay determines the affinity of a test compound for the histamine H3 receptor.

-

Objective: To determine the inhibitory constant (Ki) of a compound for the H3 receptor.

-

Materials:

-

Cell membranes expressing the human or rat H3 receptor.

-

Radioligand, typically [³H]-Nα-methylhistamine.

-

Test compounds at various concentrations.

-

Scintillation fluid and a scintillation counter.

-

-

Method:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

4.1.2. GTPγS Functional Assay

This assay determines the functional activity of a compound at the H3 receptor, distinguishing between agonists, antagonists, and inverse agonists.

-

Objective: To measure the ability of a compound to modulate G-protein activation by the H3 receptor.

-

Materials:

-

Cell membranes expressing the H3 receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Test compounds.

-

-

Method:

-

Incubate the cell membranes with [³⁵S]GTPγS in the presence of varying concentrations of the test compound.

-

For antagonist testing, include a known H3 receptor agonist.

-

Measure the amount of [³⁵S]GTPγS bound to the G-proteins.

-

Agonists will stimulate binding, while antagonists will block the agonist-induced stimulation. Inverse agonists will decrease the basal level of binding.

-

In Vivo Models for Cognitive Enhancement

4.2.1. Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.

-

Objective: To evaluate the effect of a test compound on recognition memory.

-

Apparatus: An open-field arena.

-

Method:

-

Habituation Phase: Allow the animal to explore the empty arena.

-

Familiarization Phase: Place two identical objects in the arena and allow the animal to explore.

-

Test Phase: After a retention interval, replace one of the familiar objects with a novel object and record the time the animal spends exploring each object.

-

A preference for exploring the novel object indicates intact recognition memory. Pro-cognitive compounds are expected to enhance this preference or reverse a deficit induced by an amnesic agent (e.g., scopolamine).

-

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Antagonism of this receptor leads to a cascade of downstream effects that ultimately enhance neurotransmitter release.

Conclusion

This compound and its core pyrrolo[1,2-c][1][2]thiazole structure represent a compelling starting point for the design and synthesis of novel histamine H3 receptor antagonists. While direct pharmacological data on this compound analogs is sparse, this guide provides the necessary framework for initiating a drug discovery program in this area. By leveraging the outlined synthetic strategies and employing the detailed experimental protocols, researchers can systematically explore the structure-activity relationships of this chemical series and potentially identify new therapeutic agents for a variety of neurological and cognitive disorders. Further investigation into this chemical space is warranted to unlock its full therapeutic potential.

References

In Vitro Binding Profile of Acopafant: A Technical Overview

Disclaimer: Publicly available in vitro binding data for Acopafant is limited. To fulfill the requirements of a detailed technical guide, this document utilizes Famotidine, a well-characterized and potent histamine H2 receptor antagonist, as a representative molecule. The principles and methodologies described herein are standard for the in vitro characterization of such compounds and are applicable to this compound.

Introduction

This compound is identified as a histamine H2 receptor antagonist. The in vitro binding profile of a drug candidate is a critical component of its preclinical characterization, providing essential information about its potency, selectivity, and potential for off-target effects. This guide details the methodologies used to determine the in vitro binding characteristics of a representative H2 receptor antagonist, Famotidine, and presents its binding affinity and selectivity profile.

Quantitative Binding Profile of Famotidine

The binding affinity of a compound for its target receptor and other potential off-target receptors is typically determined using radioligand binding assays. The data are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

Famotidine demonstrates high affinity and selectivity for the histamine H2 receptor.[1][2]

| Receptor | Ligand | Assay Type | K_i_ (nM) | IC_50_ (nM) | Reference |

| Histamine H2 | Famotidine | Radioligand Binding | 14 | 33 | |

| Histamine H2 | Famotidine | Adenylate Cyclase Activity | - | 300 | [3] |

| Histamine H1 | Famotidine | - | >10,000 | - | Inferred from high selectivity |

| Histamine H3 | Famotidine | - | >10,000 | - | Inferred from high selectivity |

| Histamine H4 | Famotidine | - | >10,000 | - | Inferred from high selectivity |

Note: The variation in IC50 values can be attributed to different experimental conditions, such as the cell type, radioligand used, and assay buffer composition.

Experimental Protocols

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (e.g., Famotidine) to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human histamine H2 receptor.

-

Radioligand: A tritiated H2 receptor antagonist, such as [-3H]-Tiotidine.

-

Test Compound: Famotidine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Preparation:

-

Serially dilute the test compound (Famotidine) to a range of concentrations.

-

Prepare the cell membrane suspension in assay buffer to a predetermined protein concentration.

-

Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

-

-

Incubation:

-

In a 96-well plate, add the assay buffer, the radioligand solution, and either the vehicle (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound at various concentrations.

-

Add the cell membrane suspension to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for a radioligand competition binding assay.

Signaling Pathway: Histamine H2 Receptor Antagonism

Caption: Histamine H2 receptor signaling pathway and antagonist action.

References

The Role of Apafant in Cognitive Function: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Apafant, a potent and selective platelet-activating factor (PAF) receptor antagonist, and its potential effects on cognitive function. This document is intended for researchers, scientists, and drug development professionals interested in the neuroinflammatory and neurodegenerative pathways where PAF signaling plays a crucial role.

Introduction to Apafant and Platelet-Activating Factor (PAF)

Apafant is a synthetic antagonist of the pro-inflammatory platelet-activating factor (PAF) receptor.[1][2] Initially investigated for its therapeutic potential in inflammatory conditions such as asthma and allergic conjunctivitis, emerging research has highlighted the significant role of the PAF signaling pathway in the central nervous system, including its involvement in neuroinflammation, neurodegeneration, and cognitive processes.[3][4][5]

Platelet-activating factor is a potent phospholipid mediator involved in a wide range of physiological and pathological processes.[3][6] In the brain, PAF is implicated in synaptic plasticity and memory formation, acting as a retrograde messenger that enhances glutamate release and long-term potentiation (LTP).[7][8] However, dysregulation of PAF signaling is associated with detrimental effects, including neuronal damage and cognitive decline, particularly in the context of neurodegenerative disorders like Alzheimer's disease.[3][4][9]

Mechanism of Action: PAF Receptor Signaling

Apafant exerts its effects by competitively binding to the PAF receptor (PAFR), a G-protein coupled receptor, thereby inhibiting the downstream signaling cascades initiated by PAF.[1][2] The activation of PAFR can trigger multiple intracellular pathways through its coupling with Gq and Gi proteins.[9]

Key downstream signaling pathways activated by PAFR include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Involved in cell proliferation, differentiation, and apoptosis.

-

Nuclear Factor-kappa B (NF-κB) Pathway: A critical regulator of the inflammatory response.

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Plays a crucial role in cytokine signaling.

These pathways ultimately lead to the release of pro-inflammatory cytokines and other mediators that contribute to neuroinflammation and neuronal damage.[4]

Preclinical and Clinical Evidence on Cognitive Function

While direct clinical trials of Apafant specifically for cognitive disorders are not extensively documented in publicly available literature, a body of preclinical and clinical research on PAF receptor antagonists provides compelling evidence for their potential therapeutic role in preserving and improving cognitive function.

Preclinical Studies

Preclinical research has demonstrated that PAF receptor antagonists can mitigate memory impairments and neuronal damage in various models.

| Study Focus | Model | PAF Receptor Antagonist | Key Findings | Reference |

| Inhibitory Avoidance Memory | Rat | BN 52021 | Amnestic effects when administered into the hippocampus or amygdala, suggesting a role for PAF in memory consolidation. | [7] |

| Alzheimer's Disease Model | Primary Neurons | Ginkgolide B, Hexa-PAF | Increased intracellular degradation of amyloid-β42 by altering its trafficking and promoting lysosomal degradation. | [10] |

| Neuroinflammation | Animal Models | Various | Attenuation of inflammatory cascades, reduction of oxidative stress, and prevention of neuronal apoptosis. | [3] |

Experimental Protocol: In Vitro Amyloid-β Degradation Assay [10]

-

Cell Culture: Primary neurons are cultured to maturity.

-

Treatment: Neurons are pre-treated with a PAF receptor antagonist (e.g., Ginkgolide B, Hexa-PAF) or a control medium.

-

Aβ42 Incubation: Soluble amyloid-β42 (Aβ42) is added to the culture medium and incubated for a specified period.

-

Lysis and Fractionation: Cells are lysed, and cellular compartments (e.g., lipid rafts, lysosomes) are separated by centrifugation and detergent extraction.

-

Quantification: The amount of Aβ42 in each fraction is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The half-life of Aβ42 and its distribution across cellular compartments are calculated and compared between treated and control groups.

Clinical Studies

Clinical research on PAF receptor antagonists in cognitive disorders is still in its early stages. However, a notable study investigated the effects of lexipafant, another PAF antagonist, in HIV-associated cognitive impairment.

| Study | Compound | Indication | Dosage | Key Outcomes | Reference |

| Randomized, Double-Blind, Placebo-Controlled Trial | Lexipafant | HIV-associated cognitive impairment | 500 mg/day | Safe and well-tolerated. Trends toward improvement in neuropsychological performance, particularly verbal memory. | [11] |

Experimental Protocol: Randomized Controlled Trial of Lexipafant [11]

-

Participant Selection: Patients with confirmed HIV infection and cognitive impairment were enrolled.

-

Randomization: Participants were randomly assigned to receive either lexipafant (500 mg/day) or a placebo in a double-blind manner.

-

Treatment Period: The treatment was administered for a specified duration.

-

Outcome Measures:

-

Primary: Safety and tolerability, assessed by the ability to complete the study on the assigned dosage.

-

Secondary: Neuropsychological performance, evaluated using a battery of standardized cognitive tests.

-

-

Data Analysis: Statistical comparisons of safety, tolerability, and changes in cognitive scores were made between the lexipafant and placebo groups.

Pharmacokinetics of Apafant

Understanding the pharmacokinetic profile of Apafant is crucial for its development as a therapeutic agent for cognitive disorders.

| Parameter | Value/Description | Reference |